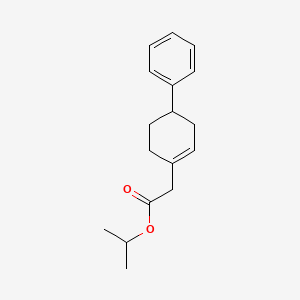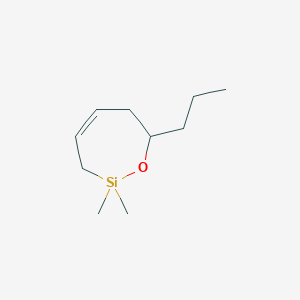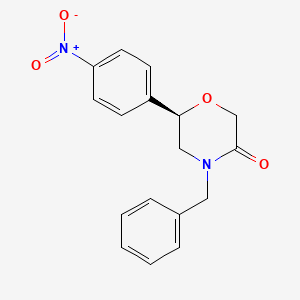
3-Buten-2-amine, 2,3-dimethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-amine, 2,3-dimethyl-, hydrochloride is an organic compound with the molecular formula C6H13N·HCl. It is a derivative of butenylamine and is characterized by the presence of a hydrochloride group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-amine, 2,3-dimethyl-, hydrochloride typically involves the reaction of 2,3-dimethyl-2-buten-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process involves the following steps:
- Dissolution of 2,3-dimethyl-2-buten-1-amine in an appropriate solvent such as ethanol.
- Addition of hydrochloric acid to the solution while maintaining a low temperature.
- Stirring the reaction mixture for a specified period to allow complete conversion.
- Isolation of the product by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar principles but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Buten-2-amine, 2,3-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
3-Buten-2-amine, 2,3-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Buten-2-amine, 2,3-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its hydrochloride group enhances its solubility and reactivity in aqueous environments, making it suitable for a range of chemical processes.
類似化合物との比較
Similar Compounds
3-Butenylamine hydrochloride: Similar in structure but lacks the dimethyl substitution.
2-Methyl-2-propen-1-amine: Another related compound with a different substitution pattern.
3,3-Dimethyl-2-butanamine: Shares the dimethyl substitution but differs in the position of the amine group.
Uniqueness
3-Buten-2-amine, 2,3-dimethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and research.
特性
CAS番号 |
845268-06-6 |
|---|---|
分子式 |
C6H14ClN |
分子量 |
135.63 g/mol |
IUPAC名 |
2,3-dimethylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)6(3,4)7;/h1,7H2,2-4H3;1H |
InChIキー |
NWTSPDAUMSASFN-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(C)(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)

![2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)](/img/structure/B14201352.png)




![Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-](/img/structure/B14201396.png)


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)


![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
